(1S)-3,3'-Bis[2,6-bis(1-methylethyl)-4-tricyclo[3.3.1.13,7]dec-1-ylphenyl][1,1'-binaphthalene]-2,2'-diol
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Overview
Description
(1S)-3,3’-Bis[2,6-bis(1-methylethyl)-4-tricyclo[33113,7]dec-1-ylphenyl][1,1’-binaphthalene]-2,2’-diol is a complex organic compound characterized by its unique structure, which includes multiple aromatic rings and bulky substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-3,3’-Bis[2,6-bis(1-methylethyl)-4-tricyclo[3.3.1.13,7]dec-1-ylphenyl][1,1’-binaphthalene]-2,2’-diol typically involves multi-step organic reactions. The process begins with the preparation of the binaphthalene core, followed by the introduction of the bulky tricyclo[3.3.1.13,7]dec-1-ylphenyl groups. Key steps include Friedel-Crafts alkylation, Suzuki coupling, and oxidative coupling reactions. Reaction conditions often require the use of catalysts such as palladium and specific solvents to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale reactors, ensuring consistent quality control, and implementing efficient purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(1S)-3,3’-Bis[2,6-bis(1-methylethyl)-4-tricyclo[3.3.1.13,7]dec-1-ylphenyl][1,1’-binaphthalene]-2,2’-diol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of aromatic rings.
Substitution: Electrophilic aromatic substitution reactions can introduce new functional groups onto the aromatic rings, using reagents such as halogens or nitro compounds.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Hydrogen gas, palladium catalyst
Substituting agents: Halogens, nitro compounds
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce fully hydrogenated derivatives.
Scientific Research Applications
(1S)-3,3’-Bis[2,6-bis(1-methylethyl)-4-tricyclo[3.3.1.13,7]dec-1-ylphenyl][1,1’-binaphthalene]-2,2’-diol has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and catalysis, facilitating various organic transformations.
Biology: Investigated for its potential as a bioactive compound with applications in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Mechanism of Action
The mechanism of action of (1S)-3,3’-Bis[2,6-bis(1-methylethyl)-4-tricyclo[3.3.1.13,7]dec-1-ylphenyl][1,1’-binaphthalene]-2,2’-diol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
1-Naphthoic acid: A simpler aromatic compound with a carboxylic acid functional group.
9-Methoxystrobilurin G: A natural product with a different structural framework but similar bioactivity.
Uniqueness
(1S)-3,3’-Bis[2,6-bis(1-methylethyl)-4-tricyclo[3.3.1.13,7]dec-1-ylphenyl][1,1’-binaphthalene]-2,2’-diol is unique due to its complex structure, which imparts specific physical and chemical properties. Its bulky substituents and multiple aromatic rings contribute to its stability and reactivity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C64H74O2 |
---|---|
Molecular Weight |
875.3 g/mol |
IUPAC Name |
3-[4-(1-adamantyl)-2,6-di(propan-2-yl)phenyl]-1-[3-[4-(1-adamantyl)-2,6-di(propan-2-yl)phenyl]-2-hydroxynaphthalen-1-yl]naphthalen-2-ol |
InChI |
InChI=1S/C64H74O2/c1-35(2)51-25-47(63-29-39-17-40(30-63)19-41(18-39)31-63)26-52(36(3)4)57(51)55-23-45-13-9-11-15-49(45)59(61(55)65)60-50-16-12-10-14-46(50)24-56(62(60)66)58-53(37(5)6)27-48(28-54(58)38(7)8)64-32-42-20-43(33-64)22-44(21-42)34-64/h9-16,23-28,35-44,65-66H,17-22,29-34H2,1-8H3 |
InChI Key |
WCKWIQZXUUPRLJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC(=CC(=C1C2=CC3=CC=CC=C3C(=C2O)C4=C(C(=CC5=CC=CC=C54)C6=C(C=C(C=C6C(C)C)C78CC9CC(C7)CC(C9)C8)C(C)C)O)C(C)C)C12CC3CC(C1)CC(C3)C2 |
Origin of Product |
United States |
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